2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride
Overview
Description
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a bromophenyl group at the 2-position, a chlorine atom at the 6-position, and a carbonyl chloride group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride typically involves the following steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
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Introduction of Substituents: : The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst . The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or a chlorinating agent like sulfuryl chloride .
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Formation of the Carbonyl Chloride Group: : The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carbonyl chloride group, forming various amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The bromophenyl and chloroquinoline moieties can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic rings.
Reduction and Oxidation: The compound can undergo reduction reactions to form the corresponding alcohols or amines, and oxidation reactions to form quinoline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution at the carbonyl chloride group.
Halogenated Derivatives: Formed from electrophilic aromatic substitution.
Alcohols and Amines: Formed from reduction reactions.
N-Oxides: Formed from oxidation reactions.
Scientific Research Applications
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with various biological targets.
Material Science: Utilized in the development of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: Used as a probe to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.
Receptor Antagonism: It can act as an antagonist by binding to receptors and blocking the binding of endogenous ligands, thereby modulating cellular signaling pathways.
Molecular Interactions: The compound can interact with nucleic acids, proteins, and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carbonyl chloride: Lacks the bromine and chlorine substituents, resulting in different chemical reactivity and biological activity.
2-(3-Bromophenyl)-quinoline-4-carbonyl chloride: Lacks the chlorine substituent at the 6-position, affecting its electronic properties and reactivity.
6-Chloroquinoline-4-carbonyl chloride: Lacks the bromophenyl group, resulting in different steric and electronic effects.
Uniqueness
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both bromophenyl and chlorine substituents, which confer distinct electronic and steric properties
Biological Activity
2-(3-Bromophenyl)-6-chloroquinoline-4-carbonyl chloride is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl group, a chloroquinoline core, and a carbonyl chloride functional group, which may influence its reactivity and interaction with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 343.63 g/mol. The presence of halogens (bromine and chlorine) suggests potential for significant biological activity, especially in terms of enzyme inhibition and antimicrobial properties.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activities. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
Enzyme Inhibition
One of the primary biological activities attributed to this compound involves its role as an inhibitor of alkaline phosphatases (APs). Studies have demonstrated that related compounds can inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) with IC50 values in the nanomolar range. For instance, derivatives with similar structural motifs showed IC50 values as low as 22 nM against h-TNAP, indicating high potency .
Table 1: Inhibitory Potency of Related Compounds
Compound | Target Enzyme | IC50 (nM) |
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This compound | h-TNAP | TBD |
3j | h-TNAP | 22 ± 1 |
3e | h-IAP | 34 ± 10 |
3a | h-GCAP | 150 ± 70 |
Cytotoxicity and Anticancer Activity
Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, related quinoline derivatives have shown significant cytotoxicity against MCF-7 (breast cancer) and T-24 (bladder cancer) cells with IC50 values ranging from 168.78 to over 250 µM . These findings suggest that modifications in the structure can enhance anticancer properties.
Table 2: Cytotoxicity Data
Compound | Cell Line | IC50 (µM) |
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This compound | MCF-7 | TBD |
Related Compound | MCF-7 | 168.78 |
Related Compound | T-24 | 257.87 |
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and cellular pathways. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modification of signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Inhibition of Alkaline Phosphatases : A study investigated various quinoline derivatives for their inhibitory effects on alkaline phosphatases. Among these, compounds with bromine substitutions demonstrated enhanced binding affinity due to increased interactions with amino acid residues in the active site .
- Anticancer Activity : Another study evaluated the anticancer potential of quinoline derivatives, including those structurally similar to our compound. The results indicated that certain substitutions significantly increased cytotoxicity against breast cancer cell lines, suggesting that structural modifications can lead to improved therapeutic efficacy .
Properties
IUPAC Name |
2-(3-bromophenyl)-6-chloroquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEQKEQZIFMUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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